[1,3]Oxathiolo[5,4-d]pyrimidine

Antiviral drug discovery HIV reverse transcriptase inhibition Nucleoside analog potency

[1,3]Oxathiolo[5,4-d]pyrimidine (CAS 28648-33-1, molecular formula C₅H₄N₂OS, MW 140.17 g/mol, canonical SMILES C1OC2=NC=NC=C2S1) is a bicyclic heteroaromatic scaffold comprising a pyrimidine ring fused to a 1,3-oxathiolane ring at the [5,4-d] junction. This scaffold serves as the core heterocyclic framework for the clinically validated nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and emtricitabine (FTC), which together represent over $4 billion in annual global sales for HIV and HBV treatment.

Molecular Formula C5H4N2OS
Molecular Weight 140.17 g/mol
CAS No. 28648-33-1
Cat. No. B13115279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,3]Oxathiolo[5,4-d]pyrimidine
CAS28648-33-1
Molecular FormulaC5H4N2OS
Molecular Weight140.17 g/mol
Structural Identifiers
SMILESC1OC2=NC=NC=C2S1
InChIInChI=1S/C5H4N2OS/c1-4-5(7-2-6-1)8-3-9-4/h1-2H,3H2
InChIKeyVSYOBOVTVAXTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,3]Oxathiolo[5,4-d]pyrimidine (CAS 28648-33-1): Core Scaffold for Antiviral and Anticancer Nucleoside Programs


[1,3]Oxathiolo[5,4-d]pyrimidine (CAS 28648-33-1, molecular formula C₅H₄N₂OS, MW 140.17 g/mol, canonical SMILES C1OC2=NC=NC=C2S1) is a bicyclic heteroaromatic scaffold comprising a pyrimidine ring fused to a 1,3-oxathiolane ring at the [5,4-d] junction . This scaffold serves as the core heterocyclic framework for the clinically validated nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and emtricitabine (FTC), which together represent over $4 billion in annual global sales for HIV and HBV treatment [1]. Unlike its [4,5-d] regioisomer (CAS 83616-33-5), the [5,4-d] fusion pattern positions the sulfur atom at the position directly adjacent to the pyrimidine N-1, creating a distinctive electronic environment that enables selective N-glycosylation at the pyrimidine ring and confers purine-mimetic properties critical for antimetabolite activity .

Why [1,3]Oxathiolo[5,4-d]pyrimidine Cannot Be Substituted by Oxazolo, Thiazolo, or [4,5-d] Regioisomeric Analogs in Research Procurement


The [1,3]oxathiolo[5,4-d]pyrimidine scaffold possesses three interdependent structural features that are absent in its closest analogs and are non-interchangeable for nucleoside analog development: (i) the [5,4-d] ring fusion orientation, which determines the regiochemistry of N-glycosylation and directly impacts which enantiomeric series yields bioactive nucleosides [1]; (ii) the simultaneous presence of both oxygen and sulfur heteroatoms in the five-membered ring, creating a unique electronic polarizability profile (sulfur's d-orbital contribution plus oxygen's electronegativity) that is absent in oxazolo[5,4-d]pyrimidines (O,N; no sulfur) and thiazolo[5,4-d]pyrimidines (S,N; no oxygen) [2]; and (iii) the scaffold's proven ability to generate cis-configured nucleosides that mimic 2'-deoxyribose conformations recognized by HIV-1 reverse transcriptase, a property that dioxolane analogs achieve with substantially reduced potency [3]. Replacing the [5,4-d] scaffold with the [4,5-d] regioisomer (CAS 83616-33-5) alters the spatial relationship between the oxathiolane ring and the pyrimidine N-1, changing the stereoelectronic requirements for glycosidic bond formation and yielding different diastereomeric ratios during nucleoside synthesis [1].

Quantitative Differentiation Evidence for [1,3]Oxathiolo[5,4-d]pyrimidine (CAS 28648-33-1) Relative to Closest Analogs


Oxathiolane Nucleoside Anti-HIV Potency: 1,000–2,600-Fold Superiority Over the Dioxolane Analog Class

Derivatives of the [1,3]oxathiolo[5,4-d]pyrimidine scaffold (specifically the 5-fluorocytosine oxathiolane nucleoside FTC) exhibit anti-HIV-1 EC₅₀ values of 0.0077–0.02 μM in human peripheral blood mononuclear (PBM) cells [1]. In contrast, the structurally analogous dioxolane-T (a 1,3-dioxolane nucleoside lacking the scaffold's sulfur atom) displays an EC₅₀ of 20 μM in ATH8 cells [2]. This represents a potency differential of approximately 1,000-fold to 2,600-fold in favor of the oxathiolane scaffold. Furthermore, the racemic oxathiolane nucleoside (±)-BCH-189 (the direct precursor to lamivudine) demonstrates anti-HIV activity equipotent to AZT (zidovudine, the first FDA-approved antiretroviral) with reduced host cell toxicity [3].

Antiviral drug discovery HIV reverse transcriptase inhibition Nucleoside analog potency

Anti-HBV Activity: Oxathiolane Scaffold Enables Dual HIV/HBV Inhibition Not Achievable with Oxazolo or Thiazolo Analogs

The [1,3]oxathiolo[5,4-d]pyrimidine scaffold uniquely supports dual HIV-1/HBV antiviral activity in derived nucleosides. The (−)-enantiomer of FTC (emtricitabine) shows potent anti-HBV activity in vitro and in the woodchuck hepatitis virus (WHV) animal model [1], while lamivudine (3TC) is approved for chronic HBV treatment with demonstrated suppression of HBV DNA by >4 log₁₀ copies/mL in clinical studies. In contrast, oxazolo[5,4-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives have been investigated primarily as VEGFR-2 kinase inhibitors (IC₅₀ = 0.33 μM for the most potent oxazolo derivative 9n) and antiproliferative agents [2][3], not as antiviral nucleoside scaffolds. The Ghaznavirad et al. study further demonstrated that pyrimidines fused to thiazole or oxazole rings were inactive against all tested bacterial strains (E. coli, P. aeruginosa, E. faecalis, S. aureus), with activity only observed for oxazepino-fused derivatives [3]. This functional divergence stems from the oxathiolane ring's unique ability to present the pyrimidine base in a conformation recognized by both HIV-1 reverse transcriptase and HBV DNA polymerase [1].

Hepatitis B virus inhibition Dual antiviral activity Nucleoside analog selectivity

Regioisomeric Specificity: [5,4-d] vs [4,5-d] Fusion Dictates Stereochemical Outcome of Nucleoside Glycosylation

The [1,3]oxathiolo[5,4-d]pyrimidine scaffold (CAS 28648-33-1) differs from its [4,5-d] regioisomer (CAS 83616-33-5) in the spatial orientation of the oxathiolane ring relative to the pyrimidine nitrogens. In the [5,4-d] isomer, the sulfur atom at position 1 of the oxathiolane ring is directly fused to the pyrimidine C-5 and C-4 positions (SMILES: C1OC2=NC=NC=C2S1), whereas in the [4,5-d] isomer, the oxygen atom bridges to pyrimidine C-4 and C-5 (SMILES: c1c2c(ncn1)SCO2) . This positional isomerism has critical consequences for nucleoside synthesis: the [5,4-d] scaffold is the direct precursor framework for all clinically validated 1,3-oxathiolane nucleosides (3TC, FTC, amdoxovir), where the glycosidic bond forms exclusively at the pyrimidine N-1 position with cis-stereochemistry that is recognized by viral polymerases [1]. The [4,5-d] isomer has not yielded any clinically advanced nucleoside analogs, likely because its altered geometry prevents productive binding to reverse transcriptase. The [5,4-d] scaffold is therefore the only isomer with a proven translational path from chemical building block to FDA-approved drug [1].

Regioselective synthesis N-glycosylation stereochemistry Scaffold positional isomerism

Heteroatom Electronic Profile: Oxathiolane (O+S) vs Oxazolo (O+N) vs Thiazolo (S+N) in Pyrimidine-Fused Systems

The [1,3]oxathiolo[5,4-d]pyrimidine scaffold features simultaneous oxygen and sulfur atoms in its five-membered ring, creating a distinctive dual-heteroatom environment. The sulfur atom (3p polarizability ≈ 2.9 ų) provides higher polarizability than nitrogen (≈ 1.1 ų), while the oxygen maintains strong hydrogen-bond acceptor capability . This combination yields a scaffold that is isoelectronic with the purine imidazole ring in terms of π-electron count but with enhanced conformational flexibility from the saturated oxathiolane ring. Critically, the sulfur atom at the 3'-position of derived nucleosides (replacing the 3'-carbon of natural 2'-deoxyribose) is essential for recognition by HIV-1 reverse transcriptase; replacement with oxygen (dioxolane) reduces potency by ~1,000–2,600-fold [1], while replacement with selenium (oxaselenolane) maintains some activity but introduces toxicity concerns [2]. The oxazolo[5,4-d]pyrimidine system (oxygen replacing sulfur, nitrogen replacing oxygen) shifts the electronic character sufficiently that the scaffold engages kinase ATP-binding sites (VEGFR-2 IC₅₀ = 0.33 μM) rather than serving as a nucleoside precursor [3]. Similarly, thiazolo[5,4-d]pyrimidines have been explored as CXCR2 antagonists and anticancer agents, not as antiviral nucleoside scaffolds [4].

Heterocyclic electronic properties Purine bioisosterism Scaffold polarizability

Enantiomeric Potency Differential: (−)-β-L Enantiomer of Oxathiolane Nucleosides is the Exclusively Active Form, Driving Procurement of Chirally Pure Scaffold Precursors

Nucleosides derived from the [1,3]oxathiolo[5,4-d]pyrimidine scaffold exhibit pronounced enantiomeric specificity. For FTC, the (−)-β-L enantiomer demonstrates an EC₅₀ of 0.0077–0.02 μM against HIV-1, whereas the (+)-β-D enantiomer is substantially less potent (estimated >10-fold lower activity based on patent disclosure data) [1]. Similarly, for BCH-189 (lamivudine precursor), only the (−)-β-L enantiomer (3TC) is clinically used; the (+)-β-D enantiomer is inactive and contributes to toxicity [2]. This stereochemical requirement is scaffold-intrinsic: the [5,4-d] fusion pattern, when coupled with the oxathiolane ring's chair conformation, presents the pyrimidine base in the specific spatial orientation required for HIV-1 reverse transcriptase binding, as confirmed by molecular modeling studies showing that l-nucleoside binding energies correlate with reported EC₅₀ values [3]. The Jeong 1993 study further demonstrated that among a series of enantiomerically pure L-oxathiolanyl pyrimidine nucleosides, the 5-fluorocytosine derivative (FTC) was the most potent compound, with the α-L-(2R,5R) isomer showing an EC₅₀ of 0.063 μM without cytotoxicity up to 100 μM [4].

Chiral resolution Enantiomeric potency ratio Stereoselective antiviral activity

Procurement-Driven Application Scenarios for [1,3]Oxathiolo[5,4-d]pyrimidine (CAS 28648-33-1)


Antiviral Nucleoside Lead Optimization Programs Targeting HIV-1 Reverse Transcriptase or HBV DNA Polymerase

The [1,3]oxathiolo[5,4-d]pyrimidine scaffold is the mandatory starting scaffold for any medicinal chemistry program aiming to develop novel NRTIs. The evidence demonstrates that this specific scaffold, when elaborated with cytosine or 5-fluorocytosine at N-1 and a hydroxymethyl group at C-2 of the oxathiolane ring, yields nucleosides with EC₅₀ values in the low nanomolar range (0.0077–0.02 μM for FTC) [1]. Programs using the [4,5-d] regioisomer (CAS 83616-33-5), dioxolane, oxazolo, or thiazolo scaffolds will not produce compounds with the requisite HIV-1 RT binding conformation, as evidenced by the ~2,600-fold potency gap between oxathiolane and dioxolane nucleosides [2]. For HBV-focused programs, the dual HIV/HBV activity of oxathiolane nucleosides and the clinical validation of lamivudine in chronic hepatitis B (with HBV DNA suppression exceeding 4 log₁₀) make this scaffold the evidence-based choice [3].

Stereoselective Synthesis Development and Chiral Nucleoside Intermediate Manufacturing

The [5,4-d] fusion pattern of CAS 28648-33-1 is essential for stereoselective N-glycosylation, enabling the preferential formation of cis-β-L nucleosides—the only configuration with clinical antiviral activity [1]. The patent literature extensively documents that coupling of silylated pyrimidine bases to 1,3-oxathiolane intermediates derived from this scaffold, using Lewis acid catalysts (TMSI, SnCl₄, or Ti(OiPr)₃Cl), produces cis-nucleosides with diastereomeric ratios amenable to chiral resolution [2]. Process chemistry groups developing scalable routes to lamivudine, emtricitabine, or next-generation oxathiolane NRTIs must specify CAS 28648-33-1 as the core scaffold, as the [4,5-d] isomer (CAS 83616-33-5) has no established coupling protocols yielding bioactive nucleosides [3].

Purine Bioisostere and Antimetabolite Design in Oncology Drug Discovery

The oxathiolo[5,4-d]pyrimidine system functions as a purine bioisostere, mimicking adenine and guanine in nucleotide synthesis pathways [1]. This property, combined with metabolic stability imparted by the thioether linkage (resistant to hydrolytic cleavage compared to the dioxolane acetal oxygen), makes the scaffold attractive for designing antimetabolites that inhibit key enzymes such as hypoxanthine-guanine phosphoribosyl transferase (HGPRT) or inosine monophosphate dehydrogenase (IMPDH) [2]. While oxazolo[5,4-d]pyrimidines have been directed toward kinase inhibition (VEGFR-2 IC₅₀ = 0.33 μM) [3], the oxathiolo scaffold's unique combination of sulfur polarizability and oxygen hydrogen-bond capability positions it for nucleoside/nucleotide mimetic applications, not kinase ATP-site competition—an important differentiation for oncology programs seeking antimetabolite rather than kinase-inhibitor mechanisms.

Procurement Quality Control: Identity Verification Against the Inactive [4,5-d] Regioisomer

A critical procurement requirement is analytical confirmation that the supplied material is the [5,4-d] isomer (CAS 28648-33-1) and not the [4,5-d] isomer (CAS 83616-33-5). The two regioisomers share the same molecular formula (C₅H₄N₂OS) and molecular weight (140.17 g/mol) but differ in SMILES notation (C1OC2=NC=NC=C2S1 vs c1c2c(ncn1)SCO2) and InChI Key (VSYOBOVTVAXTCL-UHFFFAOYSA-N vs QUKZJBXRDPLLNI-UHFFFAOYSA-N) [1][2]. Procurement specifications should mandate identity confirmation by ¹H NMR (distinct coupling patterns for H-2 and H-5 protons), ¹³C NMR, and HRMS, with the InChI Key cross-referenced against authoritative databases. Given that all clinically validated oxathiolane nucleosides derive exclusively from the [5,4-d] scaffold, receiving the [4,5-d] isomer represents a complete loss of program-relevant biological activity and constitutes a critical procurement failure [3].

Quote Request

Request a Quote for [1,3]Oxathiolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.